molecular formula C20H24N4O4S B2901642 ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate CAS No. 893980-48-8

ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate

Cat. No.: B2901642
CAS No.: 893980-48-8
M. Wt: 416.5
InChI Key: HHOKRJMNBAVFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a pyridazinone core, a piperazine ring, and an ethyl ester group. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperazine ring, and the final esterification. One common method involves the reaction of 2-methoxyphenylhydrazine with a suitable diketone to form the pyridazinone ring. This intermediate is then reacted with a thioacetyl chloride to introduce the thioacetyl group. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, and the ethyl ester group is added via esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

    Industry: Used in the development of new agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds such as Zardaverine and Emorfazone share the pyridazinone core and exhibit similar pharmacological activities.

    Piperazine Derivatives: Compounds like Buspirone and Trazodone contain the piperazine ring and are used for their anxiolytic and antidepressant properties.

Uniqueness

ethyl 4-(2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetyl)piperazine-1-carboxylate is unique due to its combination of a pyridazinone core, a piperazine ring, and an ethyl ester group. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of pharmacological activities.

Properties

IUPAC Name

ethyl 4-[2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-3-28-20(26)24-12-10-23(11-13-24)19(25)14-29-18-9-8-16(21-22-18)15-6-4-5-7-17(15)27-2/h4-9H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOKRJMNBAVFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.